molecular formula C20H17F2N5O4S B2979011 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-32-2

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2979011
CAS RN: 888426-32-2
M. Wt: 461.44
InChI Key: WPQFZRPFDDDSBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X likely involves several steps, including the assembly of its various building blocks. One possible route could be the reduction of Schiff bases formed from the reaction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. The reduction process may utilize sodium borohydride (NaBH4) as a powerful reducing agent . Further details on the synthetic pathway would require a thorough literature review.


Molecular Structure Analysis

  • Compound 2 (C14H15NO2) involves intermolecular hydrogen bonding via the hydroxyl group (O2—H2···O2 and O2—H2···O21) with bond lengths of 2.8885 Å and 2.9277 Å, respectively. These interactions stabilize the molecular structures .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study by Desai et al. (2013) demonstrated the synthesis of a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, and for their inhibitory action against various strains of fungi, suggesting potential therapeutic applications for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization for Polymer Applications

  • Butt et al. (2005) synthesized new diamines including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide and polymerized them with various dianhydrides. These polymers, with their solubility in organic solvents and thermal degradation properties, could have implications for material science and polymer chemistry (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Structure Analysis

  • Karabulut et al. (2014) researched the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, another similar compound, through X-ray diffraction and DFT calculations. This study provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the structural properties of similar benzamide derivatives (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Biocatalysis and Green Chemistry

  • Ma et al. (2016) explored the use of D-xylonic acid as a biocatalyst in the synthesis of various compounds including 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one. This approach emphasizes the significance of environmentally friendly methods in chemical synthesis, which can be applied to similar benzamide compounds (Ma, Zhong, Peng, & Sun, 2016).

Electrochemical Studies for Antioxidant Activity

  • Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide. Understanding the oxidation mechanisms of these compounds is vital for their application in antioxidant and free radical scavenging activities (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Synthesis and Biological Evaluation

  • Farouk, Ibrahim, and El-Gohary (2021) conducted a study on the synthesis and chemical reactivity of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which shares a similar structure with the compound . Their research included the investigation of biological activity, providing insights into potential biomedical applications (Farouk, Ibrahim, & El-Gohary, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(3-methoxyphenylamino)acetyl chloride to form N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(3-methoxyphenylamino)acetyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(3-methoxyphenylamino)acetyl chloride in the presence of a base such as triethylamine to form N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiouracil.", "N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as pyridine to form the final product, N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

CAS RN

888426-32-2

Molecular Formula

C20H17F2N5O4S

Molecular Weight

461.44

IUPAC Name

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

WPQFZRPFDDDSBJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

solubility

not available

Origin of Product

United States

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